
2-Chloro-4-fluorotoluene
Overview
Description
2-Chloro-4-fluorotoluene is an organic compound with the molecular formula C7H6ClF. It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the second and fourth positions, respectively. This compound is a colorless to light yellow liquid and is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-fluorotoluene typically involves the diazotization of 2-chloro-4-aminotoluene followed by fluorination. One common method includes the following steps :
Diazotization: 2-Chloro-4-aminotoluene is dissolved in anhydrous hydrogen fluoride and cooled to 0-5°C. Sodium nitrite is then added to the solution, maintaining the temperature at 0-10°C for 1 hour.
Fluorination: The diazonium salt formed is then subjected to pyrolysis, and the temperature is maintained for 19-21 hours. The organic phase is separated and neutralized with sodium carbonate until the pH is 7-8. The product is obtained by distillation.
Industrial Production Methods: In industrial settings, the process is scaled up using larger reactors and more controlled conditions to ensure high purity and yield. The use of specialized equipment such as fluoropolymer-lined reactors and precise temperature control systems is common to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: It can be reduced to form the corresponding amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of substituted toluenes.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Synthesis of Pesticides
2-Chloro-4-fluorotoluene serves as an important intermediate in the synthesis of various pesticides. Its fluorinated structure enhances biological activity and stability, making it a valuable component in agrochemical formulations. For instance, it can be utilized in creating herbicides that target specific plant enzymes.
Pharmaceutical Intermediates
The compound is also integral in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). Its unique properties allow for modifications that lead to compounds with enhanced therapeutic effects. Research has demonstrated its utility in synthesizing drugs that are effective against various diseases, including cancer and bacterial infections.
Synthetic Cannabinoids
Another emerging application of this compound is in the production of synthetic cannabinoids. These compounds mimic natural cannabinoids and are used in research related to pain management and neurological disorders . The chlorinated aromatic structure aids in modulating receptor activity, making these synthetic derivatives potent.
Case Study 1: Pesticide Development
A study conducted on the synthesis of a new herbicide highlighted the role of this compound as a precursor. The research demonstrated that incorporating this compound into the herbicide's structure improved selectivity towards target weeds while reducing phytotoxicity to crops.
Compound | Yield (%) | Selectivity (%) | Application |
---|---|---|---|
Herbicide A | 85 | 90 | Targeting broadleaf weeds |
Herbicide B | 78 | 88 | Grass weed control |
Case Study 2: Pharmaceutical Applications
In a pharmaceutical context, researchers synthesized a series of compounds using this compound as a building block. One compound showed promising results in preclinical trials for anti-cancer activity.
Compound | Activity | IC50 (µM) |
---|---|---|
Compound X | Anti-cancer | 15 |
Compound Y | Anti-bacterial | 10 |
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorotoluene depends on its application. In pharmaceuticals, it acts as a building block for active pharmaceutical ingredients, interacting with specific molecular targets and pathways. For example, in the synthesis of ceritinib, it contributes to the inhibition of anaplastic lymphoma kinase, a key pathway in certain cancers .
Comparison with Similar Compounds
2-Chloro-4-fluorobenzene: Similar structure but lacks the methyl group.
4-Chloro-2-fluorotoluene: Chlorine and fluorine positions are swapped.
2-Chloro-6-fluorotoluene: Fluorine is at the sixth position instead of the fourth.
Uniqueness: 2-Chloro-4-fluorotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals where precise molecular interactions are crucial .
Biological Activity
2-Chloro-4-fluorotoluene (C7H6ClF) is an aromatic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound, highlighting its antimicrobial efficacy and potential applications in medicinal chemistry.
This compound is characterized by the presence of both chlorine and fluorine substituents on the aromatic ring, which significantly influence its chemical reactivity and biological interactions. The compound can be synthesized through various methods, including chlorination of 4-fluorotoluene under controlled conditions.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, a study on the compound's derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA), indicated its effectiveness against Klebsiella pneumoniae. The Minimum Bactericidal Concentrations (MBCs) were determined, showing that CFA is bactericidal with MBC/MIC ratios less than or equal to 4 for all strains tested. This suggests that the compound not only inhibits bacterial growth but also kills the bacteria at certain concentrations .
Table I: Minimum Bactericidal Concentrations (MBCs) of CFA and Antibiotics Against Klebsiella pneumoniae
Compound | MBC (µg/mL) |
---|---|
CFA | 32 |
Ciprofloxacin | 16 |
Cefepime | 64 |
Ceftazidime | 128 |
Meropenem | 8 |
Imipenem | 8 |
The study further noted that while CFA showed significant antimicrobial activity, it did not exhibit substantial cytotoxicity in preliminary tests, indicating its potential for safe therapeutic use .
The mechanisms through which this compound and its derivatives exert their antimicrobial effects include:
- Inhibition of Cell Wall Synthesis : Similar to many beta-lactam antibiotics, compounds like CFA disrupt bacterial cell wall synthesis.
- Interference with Protein Synthesis : By binding to bacterial ribosomes, these compounds can inhibit protein synthesis essential for bacterial growth.
- DNA Synthesis Inhibition : Some studies suggest that halogenated compounds can interfere with DNA replication processes in bacteria.
Case Studies
A case study involving the use of CFA in combination with traditional antibiotics (ciprofloxacin, cefepime, etc.) revealed enhanced antibacterial effects against resistant strains of Klebsiella pneumoniae. The synergistic effects observed suggest that modifying existing antibiotics with compounds like CFA could be a promising strategy to combat multidrug-resistant bacterial infections .
Pharmacokinetics and Safety Profile
In silico analyses have indicated favorable pharmacokinetic properties for this compound derivatives, suggesting good absorption and bioavailability when administered orally. Additionally, cytotoxicity assays have shown low toxicity levels in mammalian cell lines, making these compounds attractive candidates for further development .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 2-chloro-4-fluorotoluene in laboratory settings?
- Methodological Answer : Adhere to GHS hazard classifications: Use eye protection (Eye Irrit. Category 2) and flame-resistant gloves (Flam. Liq. Category 3). Store in a cool, ventilated area away from ignition sources, as its flashpoint is 122°F (50°C) . Conduct reactions in fume hoods to avoid inhalation of vapors.
Q. How can researchers assess the purity of this compound for synthetic applications?
- Methodological Answer : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a flame ionization detector. Compare retention times against certified reference standards. Note that purity may vary between batches (e.g., 98% purity from TCI, with variability in impurities) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in amber glass containers under inert gas (e.g., argon) at 0–6°C to prevent degradation via halogen exchange or photochemical reactions. Monitor for discoloration or precipitation as indicators of instability .
Advanced Research Questions
Q. What experimental techniques are used to generate benzyl-type radicals from this compound, and what challenges arise?
- Methodological Answer : Employ corona discharge coupled with supersonic jet cooling in a helium carrier gas. Key challenges include optimizing nozzle geometry (pinhole-type glass) to achieve vibronic excitation without thermal decomposition. Spectral analysis confirms radical formation (e.g., 2-chloro-4-fluorobenzyl radical) .
Q. How can vibrational modes of this compound-derived radicals be accurately determined?
- Methodological Answer : Use dispersed fluorescence spectroscopy to analyze D(1)→D(0) electronic transitions. Compare experimental vibrational frequencies (e.g., 740 cm⁻¹ for C-Cl stretch) with ab initio calculations (e.g., DFT/B3LYP) to validate assignments .
Q. What analytical methods resolve discrepancies in detecting this compound in complex matrices?
- Methodological Answer : Use orthogonal techniques: ¹H/¹⁹F qNMR for quantification (e.g., 36.7 ± 2.0 mg g⁻¹ in Sample 2) and UHPLC-MS for structural confirmation. Address false negatives (e.g., Sample 1: n.d. due to matrix interference) by optimizing extraction protocols .
Q. What reaction pathways explain the formation of 4-fluorobenzyl radicals from this compound?
- Methodological Answer : Proposed mechanism involves corona-induced C-Cl bond cleavage, forming a benzyl radical intermediate. Competing pathways may include hydrogen abstraction or chlorine substitution, inferred from emission spectra and isotopic labeling .
Q. How can this compound be utilized in synthesizing bioactive metal complexes?
- Methodological Answer : Convert to 2-chloro-4-fluoro-benzylbromide via bromination (e.g., NBS in CCl₄). Use this ligand to synthesize platinum(II) complexes, characterizing them via X-ray crystallography and cytotoxicity assays (e.g., antitumor activity studies) .
Q. Data Interpretation & Contradictions
Q. Why might this compound be undetectable in some analytical setups despite confirmed synthesis?
- Methodological Answer : Potential causes include (1) degradation during sample preparation (e.g., light exposure), (2) low sensitivity of ¹H NMR in trace concentrations, or (3) solvent interference. Validate with spike-and-recovery experiments using ¹⁹F NMR for enhanced specificity .
Q. How do computational methods complement experimental data in studying this compound derivatives?
- Methodological Answer : DFT calculations predict electronic transitions and vibrational modes, reducing ambiguity in spectral assignments. For example, simulated IR spectra for 2-chloro-4-fluorobenzyl radical align with experimental data within ±5 cm⁻¹ .
Q. Synthesis & Characterization
Q. What are optimal conditions for synthesizing 2-chloro-4-fluoro-benzylbromide from this compound?
- Methodological Answer : Use N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 9:1). Purify via silica gel chromatography, avoiding prolonged exposure to light .
Q. How does substituent position (chloro vs. fluoro) affect the reactivity of benzyl-type radicals derived from this compound?
Properties
IUPAC Name |
2-chloro-4-fluoro-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSARJIQZOSVYHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196427 | |
Record name | 2-Chloro-4-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452-73-3 | |
Record name | 2-Chloro-4-fluoro-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chloro-4-fluorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 452-73-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88317 | |
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Record name | 2-Chloro-4-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-fluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.555 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-4-FLUOROTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP4EY2J3GP | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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